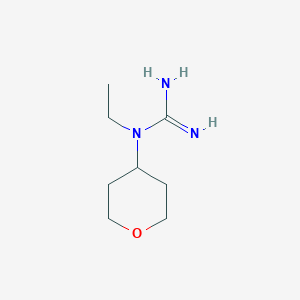
1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine
Overview
Description
The compound “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is a guanidine derivative. Guanidine is a strong organic base that has been used in various chemical reactions . The tetrahydro-2H-pyran-4-yl group is a cyclic ether, also known as a pyran, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” would likely consist of a guanidine group attached to a tetrahydropyran ring via an ethyl linker .Chemical Reactions Analysis
Guanidines are known to participate in a variety of chemical reactions, including condensation reactions and substitutions . The tetrahydropyran ring could potentially undergo reactions at the ether oxygen or via ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” would depend on the specific structure of the compound. Guanidines are typically solid at room temperature and highly soluble in water . Tetrahydropyrans are typically liquids that are moderately soluble in water .Scientific Research Applications
Organic Synthesis
“1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is mainly used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various complex organic compounds.
Medicinal Chemistry
This compound is also used in medicinal chemistry . It can be used in the synthesis of cell biology detection reagents, contributing to the development of new diagnostic tools and therapeutic strategies.
Synthesis of Guanidines
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor .
Preparation of Cyclic Guanidines
Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” can be used in the preparation of these cyclic guanidines .
Biological Applications of Guanidines
Guanidines have some biological applications as DNA minor groove binders, kinase inhibitors and α2-noradrenaline receptors antagonists . “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” could potentially be used in these applications.
Carbon Dioxide Fixation Systems
The ability of guanidine to interact with unsaturated compounds has come into use for the systems of fixation of carbon dioxide . This could potentially be an application for “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine”.
Chemical Vapor Deposition (CVD)
The propensity of guanidine derivatives to form volatile complexes with metals has found application in chemical vapor deposition (CVD) . “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” could potentially be used in CVD processes.
Organocatalysis
The synthesis of bicyclic guanidine-containing compounds such as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has received considerable attention due to their unique properties as superbases and application in organocatalysis . “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” could potentially be used in the synthesis of these compounds.
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 1-ethyl-n-(phenylmethyl)-4-(tetrahydro-2h-pyran-4-ylamino)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide, is known to target the camp-specific 3’,5’-cyclic phosphodiesterase 4b in humans .
Biochemical Pathways
It is known that acid phosphatase (apase), a related compound, non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . This suggests that 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine might be involved in similar biochemical pathways.
properties
IUPAC Name |
1-ethyl-1-(oxan-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNNLECMIDXZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



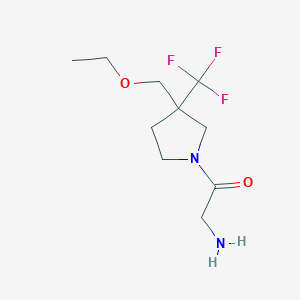
![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477443.png)
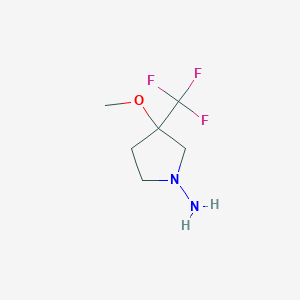
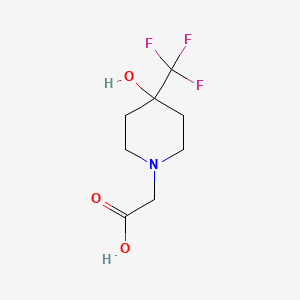

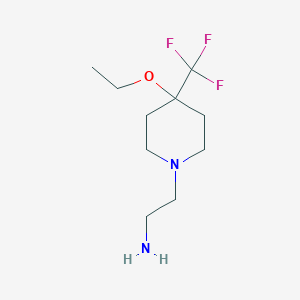
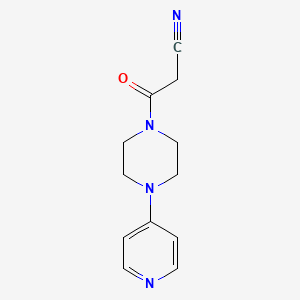
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477455.png)
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477456.png)
![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477457.png)
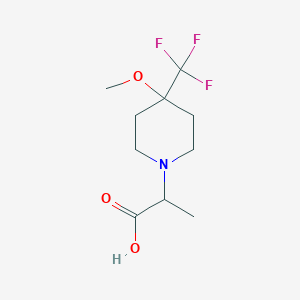
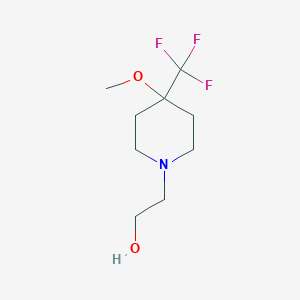
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)
![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477464.png)